4-(Difluoromethyl)phenol

Descripción

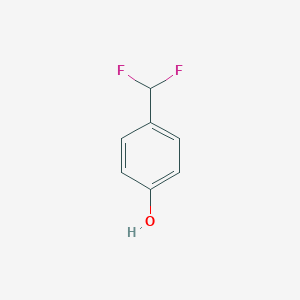

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYWELCSXTZXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377792 | |

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403648-76-0 | |

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Difluoromethyl Phenol and Its Derivatives

Direct Difluoromethylation of Phenolic Substrates

Direct difluoromethylation of phenolic substrates involves the formation of an O-CF2H bond. This transformation is most commonly achieved by generating an electrophilic difluorocarbene species that is subsequently trapped by a phenoxide nucleophile. Various reagents and catalytic systems have been developed to generate difluorocarbene under conditions compatible with a range of phenolic functional groups.

Difluorocarbene-Mediated Approaches

The reaction of difluorocarbene (:CF2) with phenols, typically activated as phenolates under basic conditions, is the most prevalent strategy for synthesizing aryl difluoromethyl ethers. Difluorocarbene is a unique intermediate; it is stabilized by π-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon, yet it remains sufficiently electrophilic to react with nucleophiles. cas.cn The primary challenge lies in the convenient and safe generation of this transient species.

Sodium chlorodifluoroacetate (ClCF2CO2Na) is a widely used, commercially available, and bench-stable solid precursor for difluorocarbene. orgsyn.orgorgsyn.orgthieme-connect.com It is considered an attractive reagent due to its low toxicity and environmental impact compared to older gaseous reagents. orgsyn.orgacs.org The mechanism involves the thermal decarboxylation of the salt to generate difluorocarbene, which is then trapped by a phenolate (B1203915) ion formed in situ. orgsyn.org

The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base to deprotonate the phenol (B47542). orgsyn.org While various bases can be used, cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) have proven effective. orgsyn.orgacs.org High temperatures are often necessary to facilitate the decarboxylation of ClCF2CO2Na. cas.cnthieme-connect.com This method has been successfully applied to a variety of substituted phenols, demonstrating broad functional group tolerance. acs.org

Table 1: Examples of Phenol Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF2CO2Na)

| Phenolic Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs2CO3 | DMF/H2O | 100 | 94 | orgsyn.orgorgsyn.org |

| 4-Hydroxy-3-iodobenzoate | K2CO3 | DMF | High | N/A | cas.cnthieme-connect.com |

| Various Thiophenols | K2CO3 | DMF | 95 | Good to Excellent | acs.org |

| Theophylline | K2CO3 | DMF | 95 | 81 | acs.org |

Beyond sodium chlorodifluoroacetate, a variety of other reagents have been developed to serve as difluorocarbene precursors, each with distinct advantages and activation mechanisms.

2-Chloro-2,2-difluoroacetophenone (B1203941) and Derivatives: Developed as a non-ozone-depleting substance (non-ODS) based reagent, 2-chloro-2,2-difluoroacetophenone is an effective difluorocarbene source. cas.cnsioc.ac.cn In the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), the reagent undergoes cleavage to release difluorocarbene, which then reacts with phenols. cas.cncas.cn This method offers an environmentally friendlier alternative to older Freon-based approaches. cas.cn

Chlorodifluoromethyl Phenyl Sulfone: This reagent is another non-ODS difluorocarbene precursor that has shown high efficiency for the difluoromethylation of phenols and N-heterocycles. cas.cnsioc.ac.cn It is often more robust than ketone-based precursors, requiring lower reagent loading and milder reaction temperatures. sioc.ac.cn

Fluoroform (CHF3): Fluoroform, a non-toxic and inexpensive gas, can also be used as a difluorocarbene source. acs.org The reaction is typically conducted under a two-phase system (e.g., water/dioxane) with a strong base like KOH at atmospheric pressure, providing moderate to good yields of aryl difluoromethyl ethers. acs.org

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br): This reagent, initially used for gem-difluorocyclopropanation, has been adapted for the O-difluoromethylation of phenols under basic conditions. cas.cnthieme-connect.com

Diethyl Bromodifluoromethylphosphonate: This commercially available phosphonate (B1237965) undergoes facile phosphorus-carbon bond cleavage upon basic hydrolysis, even at low temperatures, to generate a difluorocarbene intermediate. This intermediate is then trapped by phenolates to afford aryl difluoromethyl ethers in good to excellent yields. acs.org

Table 2: Selected Alternative Difluorocarbene Precursors for Phenol Difluoromethylation

| Reagent | Activating Agent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloro-2,2-difluoroacetophenone | KOH or K2CO3 | CH3CN/H2O, 80 °C | Non-ODS based | cas.cnsioc.ac.cn |

| Chlorodifluoromethyl Phenyl Sulfone | Base | Aqueous basic conditions | More efficient than ketone precursors | cas.cnsioc.ac.cn |

| Fluoroform (CHF3) | KOH | Dioxane/H2O, Atmospheric Pressure | Inexpensive, non-ODS gas | acs.org |

| Diethyl Bromodifluoromethylphosphonate | Base | -78 °C to RT | Facile P-C bond cleavage | acs.org |

S-(Difluoromethyl)sulfonium Salt Reagents

A significant advancement in difluoromethylation chemistry has been the development of bench-stable S-(difluoromethyl)sulfonium salts. acs.orgacs.orgnih.gov These air- and light-stable electrophilic reagents serve as excellent difluorocarbene precursors under mild conditions. acs.org The reaction with phenols and thiophenols proceeds readily in the presence of a base, such as lithium hydroxide (LiOH), to provide the corresponding aryl difluoromethyl ethers and thioethers in good to excellent yields. acs.orgnih.govsci-hub.se

Mechanistic studies, including trapping experiments, have provided strong evidence that the reaction proceeds via the generation of difluorocarbene. sci-hub.se The protocol exhibits broad substrate scope and chemoselectivity, with phenoxides proving more reactive than aliphatic alkoxides. sci-hub.se This methodology avoids the high temperatures often required for decarboxylative methods.

Table 3: Difluoromethylation of Phenols with S-(Difluoromethyl)sulfonium Salt

| Phenolic Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cyanophenol | LiOH | Fluorobenzene | 85 | sci-hub.se |

| 4-Nitrophenol | LiOH | Fluorobenzene | 72 | sci-hub.se |

| 4-Acetylphenol | LiOH | Fluorobenzene | 87 | sci-hub.se |

| Naphthol | LiOH | Fluorobenzene | Moderate to Good | sci-hub.se |

| 4-(4-hydroxypentyl)phenol | KOH | N/A | 71 (at phenol oxygen) | rsc.org |

Copper-Catalyzed Difluoromethylation Processes

Copper catalysis offers an alternative pathway for difluoromethylation reactions. While many copper-catalyzed methods focus on C-H functionalization or cross-coupling with aryl halides, systems have been developed for the O-difluoromethylation of phenols. rsc.org One notable example involves the use of a stable copper complex, [Cu(phen)2][O2CCF2Cl], which is prepared from copper(I) chloride and sodium chlorodifluoroacetate. This complex acts as a precursor to generate difluorocarbene under copper catalysis. rsc.org

Mechanistic investigations suggest that these reactions can proceed through the copper-mediated formation of difluorocarbene, which is then intercepted by the phenol. researchgate.net This approach can offer different reactivity and selectivity compared to purely base-promoted methods.

C-H Difluoromethylation Strategies

While the primary focus is often on O-difluoromethylation to produce aryl difluoromethyl ethers, the direct C-H difluoromethylation of the phenolic ring is an alternative strategy to create difluoromethylated phenol derivatives where the CHF2 group is attached to the aromatic carbon. This field predominantly relies on the generation of a difluoromethyl radical (•CF2H). rsc.org

These methods face the challenge of controlling regioselectivity on the electron-rich phenol ring. Oxidative C-H difluoromethylation using copper catalysis has been shown to be effective, particularly for azole C-H bonds, where the reaction proceeds at the most acidic C-H position. rsc.org For phenols, radical C-H difluoromethylation conditions often target the most electron-deficient positions, which can be influenced by other substituents on the ring. The development of selective C-H difluoromethylation methods for simple phenols remains an active area of research. rsc.org

Synthesis of Phenol Derivatives Incorporating the Difluoromethyl Group

The synthesis of phenol derivatives bearing a difluoromethyl group, such as 4-(difluoromethoxy)phenyl compounds, is primarily achieved through the reaction of a parent phenol with a difluorocarbene precursor.

Nucleophilic Aromatic Substitution Pathways

The direct synthesis of 4-(difluoromethyl)phenol itself is less common than the synthesis of its O-difluoromethylated counterpart, 1-(difluoromethoxy)-4-substituted-benzenes. The latter is achieved via a nucleophilic substitution pathway where a phenoxide acts as the nucleophile. The process is not a classical SNAr reaction on an unsubstituted ring but rather the trapping of a highly electrophilic intermediate.

The most prevalent method involves the generation of difluorocarbene (:CF2) in the presence of a phenol. orgsyn.org The phenol is first deprotonated by a base to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic difluorocarbene, which is generated in situ from a suitable precursor. orgsyn.orgorgsyn.org A subsequent protonation step yields the final aryl difluoromethyl ether product. orgsyn.org

A common and advantageous difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF2CO2Na). orgsyn.org This reagent is a stable, non-toxic, and non-ozone-depleting solid that generates difluorocarbene upon thermal decarboxylation. cas.cnorgsyn.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The use of a strong base, such as cesium carbonate, facilitates the formation of the phenoxide. orgsyn.org This method has proven effective for a wide range of substituted phenols and has been scaled for industrial applications, for instance, in the synthesis of Roflumilast. orgsyn.org

Table 1: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

Another effective reagent is difluoromethyl triflate (HCF2OTf), which allows for the rapid difluoromethylation of phenols at room temperature under aqueous basic conditions. rsc.org Its high reactivity and tolerance for various functional groups make it suitable for one-pot syntheses where the phenol is generated in situ. rsc.org

Functionalization of Difluoromethylated Aromatic Precursors

Once the difluoromethyl group is installed on the aromatic ring, further modifications can be made through functionalization of the ring itself. For a precursor like this compound, subsequent reactions would involve electrophilic aromatic substitution.

The difluoromethyl (CHF2) group is an electron-withdrawing group, though less so than the trifluoromethyl (CF3) group. quora.com Consequently, it deactivates the aromatic ring towards electrophilic attack, making reactions slower than with unsubstituted benzene (B151609). libretexts.org The hydroxyl group (-OH), however, is a powerful activating group and is ortho, para-directing. In this compound, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho to the -OH group (i.e., positions 2 and 6).

Common electrophilic aromatic substitution reactions can be applied to this precursor, as summarized in the table below. Reaction conditions would need to be carefully controlled to account for the interplay between the activating hydroxyl group and the deactivating difluoromethyl group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

Protecting Group Strategies Utilizing the Difluoromethyl Moiety in Total Synthesis

Beyond its role as a bioisostere, the difluoromethyl group has been ingeniously employed as a protecting group for phenols in the course of complex total syntheses. The stability of the resulting aryl difluoromethyl ether under a range of conditions, coupled with its selective removal, makes it a valuable tool.

A notable example is found in the total synthesis of (−)-preussochromone D by the Koert group. orgsyn.orgorgsyn.org During their synthetic route, they encountered a sensitive chromone (B188151) intermediate that was susceptible to overoxidation under the harsh conditions required for a later step. To circumvent this, the phenolic hydroxyl group was protected as a difluoromethyl ether. orgsyn.orguni-marburg.de

This protection was achieved by treating the phenolic intermediate with sodium chlorodifluoroacetate and cesium carbonate in DMF. orgsyn.org The resulting aryl difluoromethyl ether proved robust enough to withstand the subsequent harsh oxidation conditions without decomposition of the chromone ring system. orgsyn.orgorgsyn.org Following the successful oxidation, the difluoromethyl protecting group was efficiently removed under Lewis acidic conditions to reveal the free phenol, allowing for the completion of the synthesis of the natural product, preussochromone D. orgsyn.org This strategic use highlights the unique utility of the difluoromethyl ether as a stable yet cleavable protecting group in modern organic synthesis.

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Quantitative Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-(Difluoromethyl)phenol and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to characterization.

¹⁹F NMR Spectroscopy for Mechanistic Probes and Product Quantification

¹⁹F NMR is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity and a wide chemical shift range, minimizing signal overlap. sigmaaldrich.comresearchgate.net For the difluoromethyl group in this compound and its ether derivatives, the ¹⁹F NMR signal typically appears as a doublet (due to coupling with the hydrogen atom, ²JHF) in a distinct region of the spectrum. The chemical shift for the CF₂H group is generally found between approximately -100 and -120 ppm.

This technique is invaluable for quantifying reaction yields and monitoring conversions. In syntheses involving difluoromethylation, ¹⁹F NMR can be used with an internal standard, such as trifluorotoluene (PhCF₃), to precisely determine the yield of the desired aryl difluoromethyl ether product without the need for isolation. nih.gov

Furthermore, ¹⁹F NMR serves as an effective mechanistic probe. For instance, isotopic labeling studies can shed light on reaction pathways. In a reaction forming a difluoromethyl ether, conducting the reaction in the presence of heavy water (D₂O) and observing the incorporation of deuterium (B1214612) into the CHF₂ group (evidenced by changes in the ¹⁹F NMR signal) can confirm the involvement of a difluorocarbene intermediate that is protonated (or deuterated) by the solvent. nih.gov The formation of difluorocyclopropane products when reactions are run in the presence of alkenes further supports the existence of a difluorocarbene intermediate, which can be detected and quantified by ¹⁹F NMR. nih.gov

Multidimensional NMR Techniques for Complex Derivatives

While 1D NMR is sufficient for the parent molecule, the analysis of more complex derivatives of this compound, such as those produced during drug discovery or materials science research, often requires multidimensional NMR techniques to resolve overlapping signals and establish connectivity. sci-hub.se

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. Key techniques include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of ¹H and ¹³C signals in the aromatic ring and the difluoromethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between different functional groups in complex derivatives.

Fluorine-Based 2D NMR: For intricate structures, experiments involving the ¹⁹F nucleus are employed. ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between fluorine and hydrogen atoms, aiding in conformational analysis. researchgate.net Although less common than ¹H-based methods, the development of spectrometers with enhanced capabilities has made multidimensional experiments involving ¹⁹F more accessible. researchgate.net

These advanced NMR tools are indispensable for characterizing the wide array of functionalized aryl difluoromethyl ethers that can be synthesized from various phenol (B47542) precursors, including those bearing nitro, ester, aldehyde, and amide groups. sci-hub.se

Mass Spectrometry (MS) in Elucidation of Transformation Products

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for identifying its transformation or degradation products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. acs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its derivatives. rsc.org In studies of related fluorinated phenols, LC-MS has been instrumental in identifying products from photolysis and other degradation pathways. acs.org For example, transformation products resulting from the addition of hydroxyl groups to the aromatic ring have been identified using this method. acs.org

While specific fragmentation data for this compound is not widely published, patterns can be predicted based on the analysis of analogous compounds like 4-(trifluoromethyl)phenol (B195918). nist.govnih.govsemanticscholar.org Common fragmentation pathways in electron ionization (EI) would likely include the loss of the difluoromethyl radical (•CHF₂) or cleavage of the C-O bond. The molecular ion peak (M⁺•) would be a primary indicator of the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

O-H Stretch: A broad absorption band characteristic of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

C=C Stretches: Aromatic ring skeletal vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong absorption bands corresponding to the stretching of the carbon-fluorine bonds in the CHF₂ group are expected in the 1000-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions within the substituted benzene (B151609) ring. The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern and the solvent. nih.gov For comparison, the UV-Vis spectrum of 4-(trifluoromethyl)phenol shows characteristic absorbance maxima related to its aromatic system. nih.gov The electronic properties of the difluoromethyl group, which acts as a weak electron-withdrawing group, will influence the precise energy and intensity of these transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of this writing, a single-crystal X-ray structure of the parent compound, this compound, does not appear to be available in the published scientific literature. The scarcity of crystallographic data for simple halogenated phenols is noted in the literature, with the first structure of an ortho-substituted (trihalomethyl)phenol being reported relatively recently. researchgate.net

However, X-ray crystallography is extensively used to characterize more complex derivatives. Studies on related Schiff base compounds derived from fluorinated phenols reveal critical structural details. nih.govresearchgate.netiucr.org These studies determine the planarity between aromatic rings, confirm the molecular conformation (e.g., the E/Z configuration of imines), and precisely map the network of intra- and intermolecular hydrogen bonds that dictate the crystal packing. nih.govresearchgate.net Such analyses would be equally vital for understanding the solid-state behavior of any crystalline derivatives of this compound.

Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for the separation, purification, and identification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical and preparative separation technique. Reverse-phase (RP) HPLC is most common, typically utilizing a C18 (octadecylsilane) stationary phase. sielc.comjocpr.com A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer allows for the efficient separation of this compound from precursors and byproducts. sielc.comjocpr.com The method is highly versatile and can be scaled up for preparative separation to isolate pure compounds. sielc.com Coupling HPLC with a UV or photodiode array (PDA) detector allows for quantification, while coupling to a mass spectrometer (LC-MS) enables definitive identification of eluted peaks. acs.orgrsc.org

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile phenols. Separation is achieved on capillary columns with various stationary phases, from standard nonpolar polydimethylsiloxanes to more polar phases, which are chosen to optimize the resolution of different analytes. nist.govresearchgate.net Retention indices for various fluoroalkylarenes have been determined on different phases, providing a basis for identification. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a robust method for both separating and identifying components in a mixture. researchgate.net For purification of synthesized derivatives on a laboratory scale, flash column chromatography using silica (B1680970) gel is also a standard and effective method. sci-hub.se

Chemometric Approaches for Quantitative Determination in Complex Matrices

The quantitative determination of this compound in complex matrices, such as environmental samples or in-process industrial streams, presents significant analytical challenges. The presence of interfering compounds with similar spectral characteristics can lead to overlapping signals, making traditional univariate calibration methods unreliable. Chemometric approaches, which involve the use of multivariate statistical and mathematical techniques, offer powerful solutions to deconvolve complex data and enable accurate quantification.

When coupled with spectroscopic techniques like UV-Vis or infrared spectroscopy, chemometrics can effectively resolve the spectral contributions of individual components in a mixture. ichrom.com This allows for the selective and simultaneous determination of the target analyte, this compound, even in the presence of a complex background. The most commonly employed chemometric methods for this purpose are Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. researchgate.net

These multivariate calibration techniques are adept at building predictive models from large datasets. researchgate.net The process involves a calibration step where spectra of samples with known concentrations of this compound and potential interferents are collected. These spectra form a training set, which is then used to construct a mathematical model that correlates the spectral data with the concentrations.

A crucial aspect of developing a robust chemometric model is the experimental design for the calibration set. A multilevel multifactor design is often employed to ensure that the concentration ranges of all components are adequately represented and that any potential interactions between them are captured in the model. dntb.gov.ua Once the model is built, it can be used to predict the concentration of this compound in new, unknown samples from their spectra.

While no specific chemometric studies for the quantitative analysis of this compound were identified in the literature, the principles can be effectively illustrated by examining the analysis of structurally similar compounds, such as 4-(Trifluoromethyl)phenol. Research on 4-(Trifluoromethyl)phenol has demonstrated the successful application of PLS in conjunction with UV spectrophotometry for its simultaneous determination in mixtures with other active pharmaceutical ingredients and impurities. dntb.gov.ua These studies highlight the ability of chemometric models to handle severely overlapping spectra and accurately quantify the individual components. dntb.gov.ua

The performance of a chemometric model is evaluated using several statistical parameters, including the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). A low RMSEP and an R² value close to 1 indicate a highly accurate and predictive model. The selection of the optimal number of latent variables (in PLS) or principal components (in PCR) is a critical step to avoid overfitting and ensure the model's predictive ability. dntb.gov.ua

The following interactive data table provides a representative example of the results that could be obtained from a PLS chemometric model developed for the quantitative determination of a fluorinated phenol in a complex mixture, based on findings for similar compounds. dntb.gov.ua

Interactive Data Table: Representative Performance of a PLS Chemometric Model for Fluorinated Phenol Analysis

| Parameter | Value | Description |

| Analyte | This compound (by analogy) | The target compound for quantitative analysis. |

| Technique | UV-Vis Spectroscopy with PLS | The analytical methodology employed. |

| Calibration Range (µg/mL) | 2 - 20 | The range of concentrations used to build the model. |

| Number of Latent Variables | 4 | The optimal number of latent variables for the PLS model. |

| R² (Calibration) | 0.9995 | Coefficient of determination for the calibration set. |

| R² (Validation) | 0.9992 | Coefficient of determination for the validation set. |

| RMSEP (µg/mL) | 0.05 | Root Mean Square Error of Prediction. |

| Limit of Quantification (µg/mL) | 0.5 | The lowest concentration that can be reliably quantified. |

Reaction Mechanisms and Environmental Transformation Studies

Mechanistic Investigations of Difluoromethylation Reactions

The synthesis of aryl difluoromethyl ethers, including 4-(Difluoromethyl)phenol, can be achieved through various methods, with mechanistic pathways that are crucial for understanding reaction outcomes and optimizing conditions. The two primary mechanisms discussed are those involving difluorocarbene intermediates and direct nucleophilic substitution.

A prevalent mechanism for the O-difluoromethylation of phenols involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate. orgsyn.orgrsc.org This species is typically generated in situ from a stable precursor. A common and effective precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which upon heating, undergoes thermal decarboxylation to release difluorocarbene and carbon dioxide. orgsyn.orgorgsyn.org Other reagents capable of generating difluorocarbene include 2-chloro-2,2-difluoroacetophenone (B1203941), chlorodifluoromethyl phenyl sulfone, and diethyl bromodifluoromethylphosphonate. cas.cn

The presumed mechanism proceeds as follows:

Generation of Difluorocarbene : A precursor like sodium chlorodifluoroacetate thermally decomposes to form the electrophilic difluorocarbene (:CF₂). orgsyn.org

Formation of Phenoxide : The reaction is conducted under basic conditions, where a base such as cesium carbonate or potassium carbonate deprotonates the phenol (B47542) to form the more nucleophilic phenoxide anion. orgsyn.orgsci-hub.se

Nucleophilic Trapping : The electron-rich phenoxide anion attacks the electrophilic difluorocarbene. orgsyn.orgorgsyn.org

Protonation : The resulting intermediate is subsequently protonated, often by residual water or during aqueous workup, to yield the final aryl difluoromethyl ether product. orgsyn.orgorgsyn.org

Difluorocarbene is described as a singlet carbene, which is stabilized by the opposing electronic effects of the fluorine atoms: they are inductively electron-withdrawing through the σ-bond, but also act as π-donors through their lone pairs into the empty p-orbital of the carbene carbon. orgsyn.orgcas.cn This "push-pull" effect makes difluorocarbene more stable than many other carbenes and selectively reactive towards electron-rich nucleophiles like phenoxides. orgsyn.org The choice of precursor can be critical for safety and efficiency, especially on a large scale. For instance, sodium chlorodifluoroacetate is often preferred over gaseous reagents like chlorodifluoromethane (B1668795) due to its stability, lower toxicity, and reduced environmental impact. orgsyn.org

While the difluorocarbene pathway is common for phenols, an alternative mechanism for difluoromethylation is nucleophilic substitution. This pathway is particularly noted for the difluoromethylation of thiols and, in some cases, alcohols. thieme-connect.comrsc.org Mechanistic investigations have revealed that certain difluoromethylation reactions proceed through a direct Sₙ2-type displacement rather than via a carbene intermediate. thieme-connect.comgoogle.com

For example, the reaction of phenols or thiols with ethyl bromodifluoroacetate in the presence of a base like potassium carbonate has been shown to proceed via a nucleophilic substitution pathway. thieme-connect.com In this case, the phenoxide or thiolate anion directly attacks the carbon atom of the difluoromethyl group, displacing the bromide leaving group. thieme-connect.comgoogle.com

Competition studies have provided insight into the relative reactivity of different nucleophiles. Thiophenoxides are generally more reactive than the corresponding phenoxides in trapping difluorocarbene. sci-hub.se Furthermore, some difluoromethylation reagents, such as S-(difluoromethyl)sulfonium salts, react more readily with thiophenols than phenols. sci-hub.se Certain protocols using reagents like difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium (B1226848) ylide for the difluoromethylation of alcohols are also proposed to occur via nucleophilic substitution, activated by a Lewis acid. rsc.org

Chemical Reactivity of the Difluoromethyl Group

The introduction of a difluoromethyl (–CF₂H) group onto a phenol ring significantly alters the molecule's electronic properties and reactivity.

The difluoromethyl group is recognized as a unique functional group that can act as a hydrogen bond donor. researchgate.netnih.gov This capability stems from the highly polarized C-H bond, a result of the strong electron-withdrawing nature of the two adjacent fluorine atoms. researchgate.netbeilstein-journals.org The CF₂H group is often considered a lipophilic bioisostere of a hydroxyl (–OH), thiol (–SH), or amine (–NH₂) group, making it a valuable moiety in medicinal chemistry for enhancing properties like binding affinity and membrane permeability. researchgate.netresearchgate.netscienceopen.com

The hydrogen bond donating ability, or hydrogen bond acidity, can be quantified using various methods. A common approach is Abraham's solute ¹H NMR analysis. rsc.orgresearchgate.net This method involves measuring the difference in the proton NMR chemical shift (Δδ) of the CF₂H proton in a hydrogen-bond-accepting solvent (DMSO-d₆) versus a non-polar solvent (CDCl₃). This difference correlates to the hydrogen bond acidity parameter, A, calculated by the equation: A = 0.0065 + 0.133Δδ. rsc.org

Studies have shown that aryl difluoromethyl ethers (ArOCF₂H) exhibit a hydrogen bond acidity (A ≈ 0.10) similar to that of thiophenol (A ≈ 0.12) and aniline (B41778) (A ≈ 0.07), but weaker than that of a phenol's hydroxyl group. rsc.orgresearchgate.net The direct attachment of the CF₂H group to cationic aromatic systems, such as pyridinium, can significantly enhance its hydrogen bond donation capacity. beilstein-journals.org

| Compound Type | Functional Group | Approximate 'A' Value | Reference |

|---|---|---|---|

| Aryl Difluoromethyl Ethers | ArOCF₂H | 0.10 | rsc.org |

| Aryl Difluoromethyl Thioethers | ArSCF₂H | 0.10 | rsc.org |

| Thiophenol | ArSH | 0.12 | rsc.org |

| Aniline | ArNH₂ | 0.07 | rsc.org |

| Methylated Analogues | ArOCH₃ | < 0.01 | rsc.org |

The difluoromethyl group (–CF₂H) is a moderate electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms. wikipedia.org This electronic influence deactivates the aromatic ring towards electrophilic aromatic substitution reactions compared to benzene (B151609). wikipedia.org

The electron-withdrawing nature of the difluoromethyl group also increases the acidity of the phenolic proton compared to phenol itself. The presence of strong electron-withdrawing groups on an aromatic ring is essential for facilitating certain nucleophilic aromatic substitution reactions. scienceopen.comsemanticscholar.org

Environmental Fate and Transformation Pathways

The environmental fate of this compound is not extensively documented, but can be inferred from the behavior of other organofluorine compounds and substituted phenols. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which generally imparts high thermal and chemical stability to organofluorine compounds, making them persistent in the environment. nih.govacs.org

Microbial degradation of organofluorine compounds can occur, though it is often slow. nih.govresearchgate.net Microorganisms may degrade such compounds through enzymatic hydrolysis of the C-F bond or via transformation by catabolic enzymes with broad substrate specificities. nih.gov For some fluorinated aromatics, degradation pathways involve initial hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net For example, the biodegradation of 4-(trifluoromethyl)phenol (B195918), a related compound, has been shown to proceed via meta-cleavage to intermediates that can spontaneously degrade, releasing fluoride (B91410) ions. researchgate.net

The degradation of phenolic compounds in the environment often involves microbial oxidation. For instance, the degradation of 4-n-nonylphenol by fungi from the genus Metarhizium involves the oxidation of the alkyl chain, a process mediated by cytochrome P450 enzymes. nih.gov It is plausible that a similar pathway involving enzymatic attack on the aromatic ring or potentially the difluoromethyl group could be a transformation route for this compound.

Abiotic degradation pathways, such as photolysis, could also contribute to the transformation of this compound. However, many fluorinated aromatic compounds are highly persistent. collectionscanada.ca The complete mineralization of such compounds is challenging, and transformation can sometimes lead to the formation of other persistent and potentially harmful fluorinated byproducts, such as trifluoroacetic acid (TFA), which has been observed in the degradation of other fluorinated substances. collectionscanada.ca

Aqueous Photolysis and Advanced Oxidation Processes

The degradation of this compound in aqueous environments is significantly influenced by photochemical processes. While direct studies on this compound are limited, research on the closely related compound 4-(trifluoromethyl)phenol provides critical insights into its likely behavior under aqueous photolysis and advanced oxidation processes (AOPs).

Photolysis of (trifluoromethyl)phenols is highly dependent on the pH of the solution, with degradation rates increasing significantly at higher pH values. This is because the deprotonated phenoxide form of the molecule, which is more prevalent in alkaline conditions, is more susceptible to photo-excitation. For instance, the direct photolysis rate constant for 4-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7.

Table 1: First-Order Photolysis Rate Constants for Related (Trifluoromethyl)phenol Compounds Data for (Trifluoromethyl)phenols are used as a proxy to infer the potential behavior of this compound.

| Compound | Condition | Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenol | pH 5 | 3.52 ± 0.07 | researchgate.net |

| 2-(Trifluoromethyl)phenol | pH 7 | 26.4 ± 0.64 | researchgate.net |

| 2-(Trifluoromethyl)phenol | pH 7 + 1 mM H₂O₂ | 29.99 ± 1.47 | researchgate.net |

| 2-(Trifluoromethyl)phenol | pH 10 | 334.1 ± 93.45 | researchgate.net |

Biodegradation Pathways and Metabolite Identification

The biodegradation of fluorinated aromatic compounds is a key process in their environmental removal. Studies on the antidepressant fluoxetine (B1211875) have shown that it can be biodegraded by common environmental bacteria, initially yielding 4-(trifluoromethyl)phenol (TFMP) and 3-(methylamino)-1-phenylpropan-1-ol. nih.govCurrent time information in Birmingham, GB. Subsequently, certain bacteria can utilize TFMP as a sole source of carbon and energy. Current time information in Birmingham, GB.

The proposed catabolic pathway for TFMP involves a meta-cleavage of the aromatic ring. Current time information in Birmingham, GB. This pathway is common for the degradation of substituted phenols. europa.eu In the case of TFMP, this leads to the formation of semialdehyde products. Current time information in Birmingham, GB. The ultimate products of this degradation pathway have been identified as trifluoroacetate (B77799) and fluoride ions. Current time information in Birmingham, GB. While trifluoroacetate is a dead-end product and not further catabolized, the fluoride ion is released through spontaneous defluorination of the photolabile meta-cleavage products. Current time information in Birmingham, GB.

Given the structural similarity, it is plausible that this compound would undergo a similar biodegradation pathway, likely initiated by a phenol hydroxylase to form a catechol intermediate, followed by ring cleavage. The expected end products would be difluoroacetate (B1230586) and fluoride ions. However, it is important to note that direct experimental studies on the biodegradation of this compound are lacking.

Formation of Environmentally Persistent Byproducts

A significant concern with the degradation of many organofluorine compounds is the formation of environmentally persistent byproducts. In the case of compounds containing a trifluoromethyl group, such as 4-(trifluoromethyl)phenol, a known transformation product is trifluoroacetic acid (TFA). nih.govnih.govcarlroth.comacs.org TFA is known to be extremely persistent in the environment, with an estimated half-life of several hundred years in water. carlroth.comacs.org

Following this analogy, the degradation of this compound is expected to lead to the formation of difluoroacetic acid (DFA). While also a haloacetic acid, the environmental persistence of DFA appears to be lower than that of TFA. According to its ECHA registration dossier, difluoroacetic acid is considered non-persistent in the aquatic environment but may show persistence in soil and sediment. nih.gov It is not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance. nih.govscispace.com However, DFA has been detected in various environmental compartments, including rainwater and groundwater, often alongside TFA, suggesting its formation from the degradation of precursor compounds. Current time information in Birmingham, GB.carlroth.com

Role of pH in Reaction Kinetics and Equilibrium

The pH of the aqueous medium plays a crucial role in the reaction kinetics and equilibrium of this compound, primarily by influencing its state of protonation. The phenolic hydroxyl group has an acidic proton, and its dissociation is governed by the pKa value. For the related 4-(trifluoromethyl)phenol, the pKa is 8.27. nih.govscispace.com The strong electron-withdrawing nature of the difluoromethyl group suggests that this compound will have a similar or slightly different pKa.

The deprotonated phenolate (B1203915) anion is a much more reactive species in photolysis reactions. The shift in equilibrium towards the phenolate at higher pH values (pH > pKa) leads to a significant increase in the rate of photolysis. nih.govscispace.com This is due to changes in the UV-visible absorption spectrum of the molecule upon deprotonation, resulting in more efficient light absorption and subsequent photochemical reaction. nih.govscispace.com

Similarly, the spontaneous hydrolysis of certain trifluoromethylphenols, leading to defluorination, is almost entirely driven by the deprotonated phenolate species. acs.org For 4-TFMP, slow hydrolysis was observed even at pH 6.2, where only a small fraction of the compound exists as the phenolate. acs.org This indicates that pH is a critical parameter controlling the rate and mechanism of both photochemical and hydrolytic degradation pathways.

Table 2: pKa Values of Related (Trifluoromethyl)phenols These values provide an indication of the pH range at which this compound would deprotonate.

| Compound | pKa | Reference |

|---|---|---|

| 2-(Trifluoromethyl)phenol | 7.74 | nih.govscispace.com |

| 3-(Trifluoromethyl)phenol | 8.08 | nih.govscispace.com |

| 4-(Trifluoromethyl)phenol | 8.27 | nih.govscispace.com |

Generation of Reactive Intermediates for Chemical Biology

The unique electronic properties of the difluoromethyl group can be harnessed to generate reactive intermediates for applications in chemical biology, particularly for the targeted modification of biomolecules.

One notable application involves the photochemical generation of quinone methides (QMs) from 4-substituted phenols. Quinone methides are highly reactive Michael acceptors that can form covalent bonds with nucleophilic residues in proteins, such as lysine (B10760008). nih.gov Research has demonstrated that 4-trifluoromethyl phenols can serve as precursors to these latent electrophiles. nih.gov Upon irradiation with light, these phenols can generate reactive quinone methide intermediates that selectively modify lysine residues in proteins like human serum albumin. nih.gov This approach offers a method for protein silencing under mild conditions. nih.gov Given the similar electronic-withdrawing properties of the difluoromethyl group, it is highly probable that this compound could be employed in a similar manner to photochemically generate a difluorinated quinone methide for targeted covalent modification of proteins.

Furthermore, the difluoromethyl group itself can be introduced onto phenolic structures through reactions involving difluorocarbene (:CF₂), a highly reactive intermediate. This reactive species can be generated from various precursors and reacts with phenolates to form aryl difluoromethyl ethers. While this is a synthetic application, it highlights the role of reactive difluorinated intermediates in the chemistry of these compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 4-(difluoromethyl)phenol, DFT can provide deep insights into its geometry, reactivity, and spectroscopic properties.

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable structure. The planarity of the phenyl ring and the orientation of the hydroxyl (-OH) and difluoromethyl (-CHF₂) groups are of particular interest.

Based on studies of para-substituted phenols, the phenyl ring of this compound is expected to be planar. ijesi.orgresearchgate.net The orientation of the hydroxyl group's hydrogen atom would likely lie in the plane of the ring to maximize conjugation. The rotational barrier of the difluoromethyl group would also be a key parameter determined in this analysis. A conformational analysis would identify the global minimum energy structure, which is crucial for all subsequent calculations. For similar para-substituted phenols, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable geometric parameters. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous phenol (B47542) derivative studies) This table presents hypothetical yet scientifically plausible data based on typical values found in DFT studies of similar molecules.

| Parameter | Predicted Value |

| C-O Bond Length (Å) | 1.36 |

| O-H Bond Length (Å) | 0.97 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-CF₂H Bond Length (Å) | 1.51 |

| C-O-H Bond Angle (°) | 109.5 |

| C-C-O Bond Angle (°) | 120.0 |

| Dihedral Angle (C-C-O-H) (°) | 0.0 or 180.0 |

The electronic properties of this compound are central to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The presence of the electron-withdrawing difluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to phenol, potentially affecting the HOMO-LUMO gap. nih.gov Studies on other fluorinated aromatic compounds have shown that fluorine substitution generally lowers the energy of molecular orbitals. nih.govacs.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating a region susceptible to electrophilic attack. The fluorine atoms of the difluoromethyl group would also exhibit negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential (blue), making it a potential hydrogen bond donor.

Table 2: Predicted Electronic Properties for this compound This table presents hypothetical yet scientifically plausible data based on typical values found in DFT studies of similar molecules.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes would include the O-H stretching frequency, C-O stretching, aromatic C-H stretching, and vibrations associated with the C-F bonds in the difluoromethyl group. Theoretical studies on similar molecules like 4-(imidazol-1-yl)phenol (B155665) have demonstrated the utility of DFT in assigning vibrational modes. nih.gov

DFT is a powerful tool for studying reaction mechanisms. For instance, the mechanism of hydrogen atom abstraction from this compound, a key step in its antioxidant activity, could be investigated. nih.gov This would involve locating the transition state structure for the reaction and calculating the activation energy. The electron-withdrawing nature of the difluoromethyl group would likely influence the O-H bond dissociation enthalpy (BDE), a key parameter in antioxidant capacity. Studies on other para-substituted phenols have shown a correlation between the substituent's electronic properties and the activation energy of hydrogen abstraction. nih.gov

DFT calculations can be used to determine various thermochemical and thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability and reactivity of this compound under different conditions. For example, the gas-phase acidity can be predicted, which is influenced by the substituent on the phenyl ring. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations of this compound, typically in a solvent like water, would provide insights into its solvation and dynamic properties.

MD simulations can reveal the hydration structure around the molecule, showing how water molecules arrange themselves around the hydroxyl and difluoromethyl groups. researchgate.net The formation and dynamics of hydrogen bonds between the phenolic -OH group and surrounding water molecules can be analyzed. researchgate.netmtxb.com.cn Such simulations on phenol have shown structured local distributions of water around the molecule. researchgate.net Furthermore, MD studies can be used to understand the adsorption of phenolic compounds onto various surfaces, a process driven by interactions like van der Waals forces and hydrogen bonding. mtxb.com.cn

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a chemical compound with its biological activity or physicochemical properties, respectively. For this compound, these models can provide valuable insights into its behavior without the need for extensive experimental testing.

In QSAR studies, the biological activity of a series of compounds is quantitatively correlated with their physicochemical properties. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodology can be applied. Such a study would involve synthesizing a series of derivatives of this compound and evaluating their biological activity for a specific target. The structural descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would then be correlated with their activity to develop a predictive model.

QSPR modeling for this compound would focus on predicting its physicochemical properties, such as boiling point, melting point, and solubility. These models are built upon the principle that the properties of a chemical are encoded in its molecular structure. By analyzing a dataset of compounds with known properties, a QSPR model can be trained to predict the properties of new or untested compounds like this compound.

Illustrative QSAR/QSPR Descriptors for this compound

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's distribution in biological systems. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

In Silico Predictions for Biological Activity, ADMET, and Target Identification

In silico methods, which utilize computer simulations, are instrumental in the early stages of drug discovery for predicting the biological profile of a compound.

Biological Activity and Target Identification:

Predictive models can screen this compound against databases of known biological targets to identify potential protein interactions. These predictions are based on the similarity of the compound's structure to known ligands or by docking the molecule into the binding sites of various proteins. The difluoromethyl group, being a bioisostere of hydroxyl or thiol groups, can influence its binding affinity and selectivity.

ADMET Predictions:

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is crucial for its development as a potential therapeutic agent. In silico tools can predict these properties for this compound.

Absorption: Predictions would assess its potential for oral bioavailability by evaluating properties like its adherence to Lipinski's rule of five.

Distribution: The model would predict how the compound distributes throughout the body, including its ability to cross the blood-brain barrier.

Metabolism: Predictions would identify potential metabolic pathways, including the likelihood of it being a substrate or inhibitor of cytochrome P450 enzymes.

Excretion: The model would estimate the primary routes of elimination from the body.

Toxicity: Predictions would screen for potential toxicities, such as carcinogenicity, mutagenicity, and hepatotoxicity, by comparing its structural features to known toxicants.

Illustrative In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Moderate to High | May have central nervous system effects. |

| CYP2D6 Inhibition | Likely/Unlikely | Indicates potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Low likelihood of being a mutagen. |

| Hepatotoxicity | Low/Moderate/High | Predicts potential for liver damage. |

Non-Linear Optical Properties and Electronic Absorption Predictions

The electronic structure of this compound suggests the potential for interesting optical properties.

Non-Linear Optical (NLO) Properties:

NLO materials have applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to a strong electromagnetic field. For this compound, theoretical calculations such as Density Functional Theory (DFT) can be used to predict its first and second hyperpolarizabilities, which are measures of its NLO response. The presence of the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group on the phenyl ring can create a significant dipole moment and enhance its NLO properties.

Electronic Absorption Predictions:

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The predicted spectrum is a result of electronic transitions between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These predictions can be correlated with experimental UV-Vis spectra to validate the computational methods.

Applications in Medicinal Chemistry, Chemical Biology, and Materials Science

Design and Synthesis of Bioactive Compounds and Drug Candidates

The design and synthesis of new therapeutic agents often rely on the modification of known scaffolds to improve efficacy, selectivity, and pharmacokinetic profiles. 4-(Difluoromethyl)phenol and its derivatives have emerged as important components in this endeavor, offering a range of applications from bioisosteric replacement to the development of targeted therapies.

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties to create a novel compound with improved biological activity, is a fundamental concept in medicinal chemistry. acs.orgnih.gov The difluoromethyl group of this compound is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.

This replacement is particularly effective for the phenolic hydroxyl group, with the difluoromethyl group acting as a "lipophilic bioisostere". researchgate.net This substitution can lead to a more favorable balance of properties, such as increased metabolic stability and modulated lipophilicity, while retaining the potential for crucial hydrogen bonding interactions. researchgate.netresearchgate.net The ability of the C-F bond to participate in hydrogen bonding, although weaker than that of an O-H bond, allows the difluoromethyl group to mimic some of the key interactions of a phenol (B47542) with biological targets.

The introduction of a difluoromethyl group, as seen in this compound, has a profound impact on several key molecular properties that are critical for drug development.

Lipophilicity: The difluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. researchgate.net Compared to the more common trifluoromethyl group (-CF3), the difluoromethyl group provides a more subtle and incremental increase in lipophilicity, allowing for finer tuning of a drug candidate's properties. nih.gov This modulation is crucial for achieving the optimal balance between solubility and membrane permeability.

Metabolic Stability: Phenolic hydroxyl groups are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance of a drug from the body. Replacing the hydroxyl group with a difluoromethyl group can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its therapeutic effect. researchgate.net

Conformation: The difluoromethyl group can act as a hydrogen bond donor, a property that influences the conformational preferences of a molecule. acs.orgnih.gov This can affect how a drug binds to its target receptor or enzyme, potentially leading to increased potency and selectivity.

The unique properties of the difluoromethyl group have been exploited in the development of novel antimicrobial agents. In one study, a series of amides derived from isoferulic acid, where the phenolic hydroxyl group was replaced by a difluoromethyl group, were synthesized and evaluated for their antibacterial activity. researchgate.netmdpi.com

The results demonstrated that the introduction of the difluoromethyl moiety enhanced the antibacterial activity and, notably, improved the selectivity of the compounds towards Mycobacterium smegmatis. researchgate.netmdpi.com This suggests that the difluoromethyl-phenol scaffold could be a promising starting point for the development of new and more selective antibiotics. Further research into benzoylurea (B1208200) derivatives containing a difluoromethyl pyrimidine (B1678525) structure has also shown potential for creating new antifungal and antibacterial agents. scholaris.ca

While research specifically on the anticancer and antioxidant properties of this compound is emerging, studies on related fluorinated phenols provide strong evidence for its potential in these areas.

Derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol featuring a 4-trifluoromethyl substituent have demonstrated potential as anti-glioblastoma multiforme (anti-GBM) agents. researchgate.net Similarly, 1,3,4-oxadiazol-2-amines containing a 4-(trifluoromethyl)phenyl group have shown significant anticancer activity against various cancer cell lines. benthamdirect.com These findings suggest that the presence of a fluorinated phenyl group is a key contributor to the observed cytotoxicity.

In the realm of antioxidant activity, difluoromethyl-substituted methyl cinnamates, which are structurally related to phenols, have been shown to retain radical scavenging capabilities, particularly in non-polar environments. researchgate.net This indicates that the difluoromethyl group does not abolish the antioxidant potential of the parent phenol and can even enhance its utility in lipophilic systems.

| Compound Class | Activity | Key Findings |

| 4-Trifluoromethyl substituted phenol derivatives | Anticancer | A 4-trifluoromethyl substituted derivative of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol showed potential anti-GBM effects with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively. researchgate.net |

| 1,3,4-Oxadiazol-2-amines with a 4-(trifluoromethyl)phenyl group | Anticancer | N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited significant growth inhibition against several cancer cell lines, including NCI-H522 (53.24% GI), K-562 (47.22% GI), and MOLT-4 (43.87% GI). benthamdirect.com |

| Difluoromethyl-substituted methyl cinnamates | Antioxidant | These compounds were active in the inhibition of β-carotene bleaching and inhibited lipid peroxidation in human erythrocytes, demonstrating that lipophilic difluoromethyl-substituted cinnamic esters maintain antioxidant properties in non-polar environments. researchgate.net |

The difluoromethyl-phenol scaffold is a valuable component in the design of enzyme inhibitors and receptor modulators. The electronic properties of the difluoromethyl group can influence the binding affinity and selectivity of a compound for its biological target.

A notable example is the development of 2-(difluoromethyl)-1,3,4-oxadiazole derivatives as highly selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for cancer therapy. researchgate.net In another study, the introduction of an ortho-difluoromethyl group into a dual aromatase-sulfatase inhibitor led to a threefold increase in aromatase inhibition, with an IC50 value of 4.4 nM. nih.gov

While many examples in receptor modulation involve the trifluoromethyl group, they provide a strong rationale for exploring difluoromethyl analogues. For instance, derivatives of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) have been developed as potent agonists for the G-protein-coupled receptor 40. mdpi.com Similarly, a positive allosteric modulator (PAM) of the mGlu2 receptor incorporates a trifluoromethyl group, highlighting the potential of fluorinated phenols in modulating receptor activity. researchgate.net

The unique reactivity of fluorinated phenols can be harnessed to achieve covalent modification of specific biological macromolecules. This approach is particularly useful for developing highly selective probes and therapeutic agents.

Research has shown that 4-trifluoromethyl phenols can serve as precursors to quinone methides, which are reactive intermediates capable of forming covalent bonds with nucleophilic amino acid residues on proteins. acs.org In one study, a 4-trifluoromethyl phenol derivative was used to selectively target and covalently modify lysine (B10760008) residues within the human serum albumin (HSA) protein upon photoactivation. acs.org This demonstrates the potential of using such compounds to achieve targeted protein silencing or to develop covalent drugs with high specificity. While this specific example uses a trifluoromethyl group, the underlying chemical principle suggests that this compound could be employed in a similar manner for the targeted covalent modification of proteins.

Use as Precursors and Building Blocks in Complex Organic Synthesis

This compound serves as a valuable precursor and building block for the synthesis of more complex molecules, particularly aryl difluoromethyl ethers. The phenolic hydroxyl group provides a reactive site for various chemical transformations.

A common method for utilizing phenols like this compound is through O-difluoromethylation, which typically involves the generation of a difluorocarbene (:CF2) intermediate. orgsyn.orgorgsyn.org This highly reactive species is electrophilic and is readily trapped by the nucleophilic phenolate (B1203915), which is formed by treating the phenol with a base. orgsyn.org A widely used and relatively stable difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF2COONa). orgsyn.orgorgsyn.org Upon heating, this salt undergoes decarboxylation to generate difluorocarbene, which then reacts with the phenol to form the corresponding aryl difluoromethyl ether. orgsyn.org This method is advantageous due to the availability and stability of the reagent. orgsyn.orgorgsyn.org

The resulting aryl difluoromethyl ethers are important structural motifs in many bioactive compounds. For instance, this transformation is a key step in the synthesis of various pharmaceuticals. The ability to introduce the difluoromethoxy group onto an aromatic ring via the phenol makes this compound and similar structures fundamental starting materials for medicinal chemists. sci-hub.seorgsyn.org The difluoromethyl group has even been employed as a protective group in the total synthesis of complex natural products, highlighting its versatility in organic synthesis. orgsyn.org

Radiochemistry Applications

The field of radiochemistry, particularly for Positron Emission Tomography (PET), has found significant use for fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide. nih.govacs.org The favorable properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radioisotope for developing PET imaging agents. nih.govacs.org

This compound is a relevant precursor for the synthesis of ¹⁸F-labeled PET tracers. The goal is to incorporate the ¹⁸F atom into the difluoromethyl group, creating an [¹⁸F]Ar-OCF₂H motif. Several strategies have been developed to achieve this. One approach involves the synthesis of an [¹⁸F]difluorocarbene ([¹⁸F]:CF₂) which can then be inserted into the O-H bond of a phenol. nih.govcardiff.ac.uk For example, an [¹⁸F]difluorocarbene precursor can be generated and then reacted with a phenol under basic conditions to yield the desired ¹⁸F-labeled aryl difluoromethyl ether. cardiff.ac.uk

Another sophisticated method involves the deoxyfluorination of phenols. In this strategy, the phenolic hydroxyl group is converted into a leaving group, which is then substituted by the ¹⁸F-fluoride. Transition metal complexes, such as those involving ruthenium, have been used to activate phenols for this nucleophilic aromatic substitution, expanding the scope of molecules that can be labeled with ¹⁸F. acs.orgresearchgate.net These advanced radiolabeling techniques allow for the late-stage functionalization of complex molecules, which is highly desirable in the development of new PET tracers for diagnosing and monitoring diseases. nih.govcore.ac.uk

Material Science Applications

The unique properties of fluorinated compounds also make them valuable in materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and other desirable properties of polymers and advanced materials. sigmaaldrich.cnsolubilityofthings.comchemimpex.com

While specific applications of polymers derived directly from this compound are not extensively documented, the use of structurally similar fluorinated phenols, such as 4-(Trifluoromethyl)phenol (B195918), in the synthesis of polymers and monomers is well-established. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com These compounds can be used to create specialty polymers with enhanced durability and resistance to environmental degradation. solubilityofthings.comchemimpex.comchemimpex.com The difluoromethyl group, similar to the trifluoromethyl group, is expected to impart increased lipophilicity and stability to materials. solubilityofthings.comcymitquimica.com This makes this compound a potentially valuable monomer for creating advanced coatings, adhesives, and other materials where chemical resistance and durability are critical. solubilityofthings.comchemimpex.com

Reference Standards in Environmental Monitoring

The widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and industrial products has led to their emergence as environmental pollutants. anr.frmdpi.comrsc.org Monitoring the presence and fate of these persistent organic pollutants in the environment is a critical task. nih.gov

Accurate detection and quantification of these compounds require the use of certified reference standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chemimpex.commdpi.com this compound, as a transformation product or a structural component of more complex fluorinated chemicals, can serve as such a reference standard. chemimpex.comlgcstandards.com For instance, 4-(Trifluoromethyl)phenol is a known environmental transformation product of the antidepressant fluoxetine (B1211875) and is used as an analytical standard. rsc.org

Given the increasing trend of incorporating fluorine into agricultural chemicals, unbiased analytical methods like ¹⁹F NMR are being developed to detect a broader range of fluorinated compounds in environmental samples. acs.org The availability of well-characterized reference standards like this compound is essential for the validation of these methods and for the accurate assessment of environmental contamination by this growing class of compounds. chemimpex.comacs.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Difluoromethylation Reagents

The development of new reagents and methods for introducing the difluoromethyl group is a cornerstone of future research. thieme-connect.com While various difluoromethylation agents exist, including nucleophilic, electrophilic, and radical precursors, the focus is shifting towards more sustainable and efficient options. alfa-chemistry.com

Future research will likely prioritize the development of reagents that are:

Cost-effective and readily available: Utilizing inexpensive starting materials and simple synthetic procedures is crucial for large-scale applications. rsc.org

Environmentally benign: A significant driver is the move away from ozone-depleting substances and reagents that generate persistent environmental pollutants. d-nb.info Research into biodegradable fluoroalkoxy groups is one such avenue. d-nb.info

Highly selective and efficient: Reagents that offer high yields and selectivity under mild reaction conditions are continuously sought after. researchgate.netresearchgate.net This includes the development of mechanochemical methods that reduce solvent waste. chinesechemsoc.org

Versatile in application: The ideal reagent would be compatible with a broad range of substrates and functional groups, allowing for late-stage difluoromethylation of complex molecules. rsc.orgresearchgate.net

Recent advancements have seen the emergence of reagents like zinc difluoromethanesulfinate (DFMS) for radical difluoromethylation and various phosphonium (B103445) salts. researchgate.net Photocatalytic methods using visible light are also gaining traction as a greener approach to generate difluoromethyl radicals. mdpi.comnih.gov The development of solid-supported reagents and flow chemistry setups could further enhance the sustainability and scalability of difluoromethylation reactions.

Advanced Mechanistic Studies of Reaction Pathways and Environmental Transformations

A deeper understanding of the mechanisms governing both the synthesis and environmental fate of difluoromethylated compounds like 4-(Difluoromethyl)phenol is critical.

Reaction Pathways: Detailed mechanistic studies of difluoromethylation reactions are essential for optimizing existing methods and designing new ones. researchgate.net This involves elucidating the nature of reactive intermediates, such as difluorocarbene or the difluoromethyl radical, and understanding the role of catalysts and additives. rsc.orgbeilstein-journals.org For instance, in palladium-catalyzed reactions, it is important to discern whether the mechanism proceeds via a Pd(0)/Pd(II) or another catalytic cycle. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for mapping out reaction energy profiles and predicting outcomes. rsc.org

Environmental Transformations: As fluorinated compounds become more widespread, their environmental persistence and transformation pathways are a growing concern. mdpi.comnih.gov Research is needed to understand the biodegradation of compounds like this compound under both aerobic and anaerobic conditions. researchgate.netresearchgate.net This includes identifying the microorganisms and enzymes capable of cleaving the strong carbon-fluorine bond. mdpi.comnih.gov Studies have shown that the environmental transformation of trifluoromethylphenols can lead to the formation of persistent pollutants like trifluoroacetic acid (TFA). rsc.org Understanding the analogous transformations for difluoromethylated phenols is crucial for assessing their environmental impact. Key research questions include identifying the primary degradation products and the factors influencing the rate of degradation, such as pH and the presence of other substituents on the aromatic ring. rsc.org

Rational Design of New Difluoromethylated Bioactive Molecules

The unique properties of the difluoromethyl group make it an attractive substituent for the design of new bioactive molecules in pharmaceuticals and agrochemicals. researchgate.netresearchgate.netacs.org The CF2H group can act as a bioisostere for hydroxyl, thiol, and other hydrogen-bonding groups, often leading to improved metabolic stability and binding affinity. cas.cnresearchgate.netacs.org

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically replacing key functional groups in known bioactive molecules with a difluoromethyl group to probe the impact on activity and selectivity.

Targeted Drug Design: Utilizing the hydrogen-bonding capabilities of the CF2H group to design inhibitors that form specific interactions with biological targets like enzymes.

Pesticide Development: Exploring the use of difluoromethylated compounds to create new generations of pesticides with improved efficacy and environmental profiles. acs.org Recent studies have shown promising antifungal and herbicidal activity for certain difluoromethyl-containing heterocycles. acs.org

Late-Stage Functionalization: Developing methods for introducing the CF2H group into complex, biologically active molecules at a late stage of the synthesis, which allows for the rapid generation of diverse compound libraries for screening. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

In the context of this compound and related compounds, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of difluoromethylation reactions under various conditions. researchgate.netbeilstein-journals.org This can significantly reduce the number of experiments needed for optimization.